2-Methylnicotine

Description

Historical Context of Nicotine (B1678760) Analog Research in Neuropharmacology

Research into nicotine analogs has a history rooted in the desire to understand nicotine's diverse pharmacological effects and to develop compounds with more selective or desirable properties. Historically, studies have explored various modifications to the nicotine scaffold to elucidate the structural determinants of its activity at different nAChR subtypes. researchgate.netresearchgate.net This includes examining the impact of substitutions on both the pyridine (B92270) and pyrrolidine (B122466) rings. Early research, dating back to the 1970s, involved pharmacological studies by entities including the tobacco industry, aiming to understand nicotine's effects, screen potential analogs, and differentiate central from peripheral effects. researchgate.net The recognition of nAChRs as important targets for drug therapy in neurodegenerative diseases further fueled this research area. google.com The development of novel ligands with greater selectivity for specific nAChR subtypes has significantly advanced the understanding of the mechanisms underlying the interoceptive effects of nicotine. core.ac.uk

Academic Rationale for Investigating 2-Methylnicotine as a Nicotinic Cholinergic Ligand

The academic rationale for investigating this compound stems from the need to understand how modifications to the pyrrolidine ring of nicotine influence its interaction with nAChRs. A "methyl scan" approach, where a methyl group is systematically added to different positions of the pyrrolidine ring, has been employed to detect differences in nicotine's interactions with α7 and α4β2 receptors. nih.govnih.gov These studies have revealed that methylation at each carbon of the pyrrolidine ring elicits unique changes in nicotine's receptor interactions. nih.govnih.gov Specifically, 2'-methylation has been shown to uniquely enhance binding and agonist potency at α7 receptors. nih.govnih.govresearchgate.net This finding is particularly significant because while nicotine has a relatively low affinity for α7 nAChRs, the introduction of a methyl group at the 2' position can significantly improve potency at this subtype. google.comgoogle.com This makes this compound a valuable tool for probing the binding site characteristics of α7 receptors and for informing the design of novel α7-selective ligands.

Scope and Research Objectives within Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Pharmacology

The scope of research involving this compound within nAChR pharmacology is primarily focused on characterizing its interactions with different nAChR subtypes, particularly α4β2 and α7, which are implicated in cognitive function. nih.govnih.govresearchgate.netgoogle.com Research objectives include determining its binding affinity, agonist potency, and efficacy at these receptors using techniques such as voltage-clamp and radioligand binding assays. nih.govnih.govresearchgate.net Studies aim to understand how the 2'-methyl substituent influences the conformational preferences of the pyrrolidine ring and how this, in turn, affects binding and activation of specific nAChR subtypes. nih.govnih.gov Computer docking studies, for instance, can predict changes in receptor affinity based on the interaction of methylnicotines with the binding protein structure. nih.govnih.govresearchgate.net The ultimate goal is to leverage the insights gained from studying this compound and other methylnicotine analogs to design new drugs with enhanced potency and selectivity for specific nAChR subtypes, which could have therapeutic applications for conditions involving nAChR dysfunction, such as neurodegenerative and mental diseases. nih.govnih.govresearchgate.netgoogle.comgoogle.com

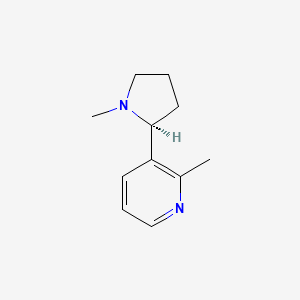

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-9-10(5-3-7-12-9)11-6-4-8-13(11)2/h3,5,7,11H,4,6,8H2,1-2H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNCAJINVSUVLQL-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C2CCCN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=N1)[C@@H]2CCCN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00228323 | |

| Record name | Pyridine, 2-methyl-3-(1-methyl-2-pyrrolidinyl)-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00228323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77698-47-6 | |

| Record name | 2-Methylnicotine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077698476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2-methyl-3-(1-methyl-2-pyrrolidinyl)-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00228323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYLNICOTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NPW427I1X1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Characterization of 2 Methylnicotine at Nicotinic Acetylcholine Receptors

In Vitro Receptor Binding Affinity and Displacement Studies

Radioligand binding techniques are fundamental methods used to quantify the affinity of a compound for a specific receptor site. mdpi.comconicet.gov.ar These techniques typically involve the use of a high-affinity radiolabeled ligand that binds to the receptor, and the ability of an unlabeled compound to displace this binding is measured. mdpi.comconicet.gov.ar This allows for the determination of inhibition constants (Ki) or IC50 values, which reflect the affinity of the compound for the receptor. mdpi.comresearchgate.net

Radioligand Binding Techniques for nAChR Subtypes

Studies investigating the interaction of methylnicotines with nAChRs have employed radioligand binding techniques to assess their affinity for specific receptor subtypes, notably the α4β2 and α7 nAChRs, which are the most abundant subtypes in the brain. nih.govnih.govfda.gov These techniques often utilize radiolabeled agonists or antagonists that selectively bind to these receptors. mdpi.comconicet.gov.ar

Competitive Binding Profiles of 2-Methylnicotine

Research involving a "methyl scan" of the pyrrolidinium (B1226570) ring of nicotine (B1678760), including this compound (corresponding to 2'-methylation), has provided insights into the competitive binding profiles of these analogs at nAChRs. nih.govfda.govresearchgate.net These studies have shown that methylation at different positions on the pyrrolidine (B122466) ring elicits unique changes in nicotine's receptor interactions. nih.govfda.gov Specifically, 2'-methylation has been reported to uniquely enhance binding at α7 receptors. nih.govfda.govresearchgate.net While the precise Ki or IC50 values for this compound at various subtypes were not consistently detailed across all search snippets, the qualitative finding of enhanced binding at α7 receptors due to 2'-methylation is a key result from these competitive binding studies. nih.govfda.govresearchgate.net

Agonist Potency and Efficacy in Isolated Receptor Systems

The functional effects of compounds at nAChRs can be characterized by their potency and efficacy. Potency refers to the concentration of a compound required to elicit a half-maximal response (EC50), while efficacy describes the maximal response a compound can produce relative to a full agonist. mdpi.comnih.gov These properties are typically assessed using electrophysiological or calcium influx assays in isolated receptor systems, such as cells heterologously expressing specific nAChR subtypes. mdpi.comnih.govfrontiersin.orgreactionbiology.com

Voltage-Clamp Electrophysiological Recordings

Voltage-clamp electrophysiology is a powerful technique used to measure the currents flowing through ion channels, including nAChRs, in response to agonist application. mdpi.comfrontiersin.org This method allows for precise control of the membrane potential and detailed analysis of receptor activation, desensitization, and deactivation kinetics. mdpi.comfrontiersin.org Studies on methylnicotines have utilized voltage-clamp techniques to evaluate their agonist potency and efficacy at different nAChR subtypes. nih.govfda.gov

Functional Measurements of Receptor Activity

Functional measurements of receptor activity, such as calcium influx assays, provide another means to assess the potency and efficacy of nAChR ligands. frontiersin.orgreactionbiology.com Agonist binding to nAChRs leads to channel opening and the influx of cations, including calcium, which can be detected using fluorescent indicators. frontiersin.orgreactionbiology.com These assays allow for the determination of EC50 values and maximal response levels. nih.gov Research on methylnicotines, including this compound, has employed such functional assays to characterize their effects on nAChR activity. nih.govfda.gov The "methyl scan" study indicated that 2'-methylation uniquely enhanced agonist potency at α7 receptors. nih.govfda.govresearchgate.net

Nicotinic Acetylcholine (B1216132) Receptor Subtype Selectivity Profiling

Understanding the selectivity of a compound for different nAChR subtypes is crucial for predicting its physiological effects and therapeutic potential. nih.govrivm.nl Subtype selectivity profiling involves evaluating the compound's binding affinity and functional activity across a panel of different nAChR subtypes. nih.govpsu.edu The differential effects observed for a compound at various subtypes reveal its selectivity profile. nih.govpsu.edu

Based on the "methyl scan" research, this compound exhibits differential interactions with α7 and α4β2 nAChRs. nih.govfda.gov The unique enhancement of binding and agonist potency at α7 receptors, coupled with less pronounced effects at α4β2 receptors, suggests a degree of selectivity for the α7 subtype conferred by the 2'-methylation. nih.govfda.govresearchgate.net This differential activity highlights how subtle structural changes in the nicotine molecule can lead to distinct pharmacological profiles at different nAChR subtypes. nih.govfda.gov

| Compound | nAChR Subtype | Binding Affinity (e.g., Ki or IC50) | Agonist Potency (EC50) | Efficacy (relative to nicotine) | Notes |

| This compound | α7 | Enhanced binding nih.govfda.govresearchgate.net | Enhanced potency nih.govfda.govresearchgate.net | Not explicitly quantified nih.govfda.gov | Unique enhancement at α7 due to 2'-methylation nih.govfda.govresearchgate.net |

| This compound | α4β2 | Less effect compared to α7 nih.govfda.gov | Less effect compared to α7 nih.govfda.gov | Not explicitly quantified nih.govfda.gov | Differential interaction compared to α7 nih.govfda.gov |

Differential Interactions with α7 nAChRs

Research indicates that 2'-methylation of nicotine significantly enhances its interaction with α7 nAChRs. nih.govfda.gov Specifically, 2'-methylnicotine has been shown to enhance both binding affinity and agonist potency at human α7 receptors compared to nicotine. nih.gov This enhancement in potency at α7 receptors is approximately 7-fold. nih.gov The α7 nAChR is a homomeric receptor, typically composed of five α7 subunits, and is known for its high calcium permeability and rapid desensitization kinetics. wikipedia.orgresearchgate.netwikipedia.orgamegroups.org The unique enhancement of α7 receptor interaction by 2'-methylation suggests that this position on the pyrrolidine ring is particularly important for binding and activation of this specific subtype. nih.govfda.gov

Differential Interactions with α4β2 nAChRs

In contrast to its effects at α7 receptors, 2'-methylnicotine shows different interactions with α4β2 nAChRs. nih.gov Studies have found that the potency and maximal efficacy (Imax) of 2'-methylnicotine at α4β2 receptors are not statistically different from those of nicotine. nih.gov While a small increase in binding affinity at the α4β2 receptor was observed, this was only statistically significant for the human receptor. nih.gov The α4β2 receptor is the most abundant nAChR subtype in the brain and is a primary target for nicotine's addictive properties. nih.govwikipedia.org It exists in different stoichiometric forms, primarily (α4)₂ (β2)₃ (high-sensitivity) and (α4)₃ (β2)₂ (low-sensitivity), which exhibit different pharmacological properties. nih.govwikipedia.org The relatively minor impact of 2'-methylation on α4β2 receptor interaction, compared to the significant enhancement at α7 receptors, highlights the differential sensitivity of these two major brain nAChR subtypes to modifications on the pyrrolidine ring of nicotine. nih.govfda.gov

Based on research findings nih.gov, the following table summarizes the comparative functional properties of this compound and Nicotine at human α7 and α4β2 nAChRs:

| Compound | Receptor Subtype | Agonist Potency (relative to Nicotine) | Equilibrium Binding Affinity (relative to Nicotine) | Imax (relative to Nicotine) |

| This compound | α7 | Enhanced (~7-fold) | Enhanced (~7-fold) | Not specified relative change |

| Nicotine | α7 | 1x | 1x | 1x |

| This compound | α4β2 | Not statistically different | Small increase (statistically significant for human receptor) | Not statistically different |

| Nicotine | α4β2 | 1x | 1x | 1x |

Comparative Analysis with Other nAChR Subtypes

While the focus of much of the research on this compound has been on the α7 and α4β2 subtypes due to their prevalence in the brain nih.govfda.gov, a comprehensive comparative analysis with all other nAChR subtypes is less extensively documented for this specific analog in the provided search results. However, the differential effects observed between α7 and α4β2 receptors suggest that the 2'-methylation is likely to result in varying interactions with other nAChR subtypes as well, given the diverse subunit compositions and pharmacological profiles of these receptors. sigmaaldrich.comnih.gov

Nicotine itself interacts with a wide range of nAChR subtypes, including those containing α3, α5, α6, β3, and β4 subunits, found in various parts of the nervous system and other tissues like autonomic ganglia and muscle. sigmaaldrich.comwikipedia.org For instance, α3β4 and α6-containing nAChRs are also present in the brain and contribute to various physiological processes. sigmaaldrich.commdpi.com Given that a "methyl scan" of the pyrrolidinium ring of nicotine revealed unique changes in receptor interactions depending on the position of methylation nih.govfda.gov, it is reasonable to infer that 2'-methylation would similarly produce a distinct profile of activity across the broader family of nAChRs compared to nicotine. Further research would be needed to fully characterize the interactions of this compound with the complete spectrum of nAChR subtypes.

Modulation of Receptor Function and Desensitization (where relevant to this compound)

Nicotinic acetylcholine receptors are known to undergo desensitization, a process where prolonged or repeated exposure to an agonist leads to a decrease or loss of functional response despite the continued presence of the ligand. wikipedia.orgnih.govpsu.eduuky.edu Agonist binding stabilizes the desensitized state, which is often characterized by high-affinity agonist binding. nih.govpsu.edu Desensitization is a complex process that can be modulated by various factors, including agonist concentration, exposure duration, and intracellular signaling pathways like phosphorylation. wikipedia.orguky.edu

Structure Activity Relationship Sar Elucidation of 2 Methylnicotine and Methylated Nicotine Analogs

The "Methyl Scan" Approach to Pyrrolidinium (B1226570) Ring Modification

A systematic approach known as the "methyl scan" has been employed to investigate the impact of methyl substitutions at different positions on the pyrrolidinium ring of nicotine (B1678760). nih.govnih.gov This involves synthesizing and evaluating methylnicotine analogs where a hydrogen atom on the pyrrolidinium ring is replaced by a methyl group. nih.govnih.gov This method allows for a detailed analysis of how the position and stereochemistry of a single methyl group influence the analog's binding affinity and functional activity at various nAChR subtypes. nih.govnih.gov Early studies provided binding data for methyl substitutions at certain positions on the pyrrolidinium ring in rat brain nAChRs, largely representing the α4β2 subtype. nih.gov More comprehensive analyses have since investigated the effects of methylation at all possible chiral centers on the pyrrolidinium ring of (S)-nicotine for both α4β2 and α7 nAChRs using techniques like voltage-clamp and radioligand binding. nih.govnih.gov

Influence of Methyl Group Position on nAChR Binding and Efficacy

Methylation at different positions on the pyrrolidinium ring of nicotine elicits unique changes in its interaction with nAChRs. nih.govnih.gov For instance, replacing the N-methyl group at the 1'-position with an ethyl group or adding a second methyl group significantly reduces interaction with α4β2 receptors but has less impact on α7 receptors. nih.govnih.gov

Notably, 2'-methylation has been shown to uniquely enhance both binding and agonist potency specifically at α7 receptors. nih.govnih.gov This suggests a favorable interaction between a methyl group at the 2'-position and the α7 receptor binding site.

Methyl substitutions at the 3'- and 5'-positions (specifically the trans isomers) are generally better tolerated by α7 receptors compared to α4β2 receptors. nih.govnih.gov However, 4'-methylation leads to a greater decrease in potency and efficacy at α7 receptors than at α4β2 receptors. nih.govnih.gov

The position of a methyl group on the pyridine (B92270) ring can also influence receptor affinity. For example, 6-methylnicotine, with a methyl group at the 6-position of the pyridine ring, has shown higher binding potency for nAChRs compared to nicotine in some studies. rivm.nlresearchgate.net

The following table summarizes some findings on the influence of methyl substitution position on relative receptor interaction:

| Methylation Position (Pyrrolidinium Ring) | Effect on α4β2 nAChR Interaction | Effect on α7 nAChR Interaction | Key Finding | Source |

| 1'-N-ethyl or additional 1'-N-methyl | Significantly reduced | Not significantly reduced | Differential tolerance between subtypes | nih.govnih.gov |

| 2' | Not specified in detail | Enhanced binding and potency | Unique enhancement at α7 | nih.govnih.gov |

| 3'-trans | Less tolerated | Better tolerated | Differential tolerance between subtypes | nih.govnih.gov |

| 4' | Less decreased potency/efficacy | More decreased potency/efficacy | Differential impact on potency and efficacy | nih.govnih.gov |

| 5'-trans | Less tolerated | Better tolerated | Differential tolerance between subtypes | nih.govnih.gov |

Note: This table is based on the provided search snippets and may not represent the full spectrum of effects or all possible methylated analogs.

Stereochemical Effects on Pharmacological Activity

The stereochemistry of nicotine and its analogs is a critical determinant of their pharmacological activity. blogspot.com Nicotine itself possesses a chiral center at the 2'-position of the pyrrolidinium ring, existing as (S)-(-) and (R)-(+) enantiomers. (S)-Nicotine is the predominant naturally occurring form and generally exhibits higher affinity for nAChRs. rivm.nl

Studies on methylated nicotine analogs have further highlighted the importance of stereochemistry. For instance, the trans isomer of 5'-methyl-(S)-nicotine demonstrated significantly greater affinity for α4β2 receptors compared to its cis isomer, which showed low affinity and lacked agonist activity at both α4β2 and α7 receptors. nih.govufl.edu This indicates that the spatial orientation of a methyl group at the 5'-position dramatically impacts receptor interaction.

Differences in affinity between enantiomers have also been observed for other nicotine analogs with modifications on the pyrrolidinium ring. ufl.edu These findings underscore the specific stereochemical requirements for optimal binding and activity at nAChR subtypes.

Contributions of Pyridine Ring Modifications to Overall SAR

Substitutions on the pyridine ring can impact the potency and selectivity of nicotine analogs by altering their electronic and steric properties. blogspot.com For example, modifications to the nitrogen atom or the aromatic ring can influence affinity for specific nAChR subtypes. blogspot.com

Studies on 6-substituted nicotine derivatives have shown that the electronic and lipophilic nature of the substituent at this position can influence nAChR affinity. researchgate.netresearchgate.net Lipophilic substituents at the 6-position appear to contribute to affinity, but this is modulated by the steric size of the substituent; increased size can lead to decreased affinity. researchgate.netresearchgate.net Halogen substituents at the 6-position, such as in 6-bromonicotine and 6-fluoronicotine, have been reported to bind with high affinity. researchgate.net Generally, the presence of halogen substituents adjacent to the hydrogen bonding center of nicotinic agonists may enhance potency. researchgate.net

While 2-methylnicotinic acid is a pyridine derivative with a methyl group at the 2-position cymitquimica.com, its SAR is distinct from that of nicotine analogs acting on nAChRs and is not discussed within the context of methylated nicotine alkaloid SAR. biosynth.comdrugbank.com

Metabolic Studies of 2 Methylnicotine in Preclinical Models

Identification of Phase I Biotransformation Pathways (e.g., hydroxylation, N-demethylation)

Phase I metabolism of xenobiotics typically involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis, making the compounds more polar. For nicotine (B1678760) and its analogues, these reactions are predominantly oxidative and catalyzed by the cytochrome P450 (CYP) family of enzymes, particularly CYP2A6 in humans and its orthologs in animal models. nih.gov

Key predicted Phase I pathways for 2-methylnicotine include:

C-oxidation: The most significant metabolic pathway for nicotine is the oxidation of the pyrrolidine (B122466) ring to form cotinine, a reaction that accounts for 70-80% of nicotine metabolism. nih.gov This process begins with hydroxylation at the 5'-carbon, forming an unstable intermediate (5'-hydroxynicotine) that is subsequently oxidized by aldehyde oxidase to cotinine. nih.gov By analogy, this compound is expected to be metabolized to 2-methylcotinine .

N-demethylation: This pathway involves the removal of the methyl group from the pyrrolidine nitrogen of nicotine to form nornicotine (B190312). researchgate.net It is anticipated that this compound would similarly undergo N-demethylation to yield 2-methylnornicotine .

Hydroxylation: Nicotine can undergo hydroxylation at various positions. A recently identified pathway involves 2'-hydroxylation, which leads to the formation of 4-(methylamino)-1-(3-pyridyl)-1-butanone (pseudooxynicotine). nih.gov It is plausible that this compound could also be a substrate for such hydroxylation reactions on either the pyridine (B92270) or pyrrolidine ring.

N-oxidation: The formation of nicotine N'-oxide, catalyzed by flavin-containing monooxygenase 3 (FMO3), is another established pathway for nicotine. nih.gov A similar N-oxidation of the pyrrolidine nitrogen is a probable metabolic route for this compound. Studies on the related compound 6-methylnicotine in mice have indicated a potential shift toward N-oxidation relative to nicotine. wikipedia.org

Table 1: Predicted Major Phase I Metabolites of this compound

| Parent Compound | Biotransformation Pathway | Key Enzyme Family | Predicted Primary Metabolite |

|---|---|---|---|

| This compound | C-oxidation | Cytochrome P450 | 2-Methylcotinine |

| This compound | N-demethylation | Cytochrome P450 | 2-Methylnornicotine |

| This compound | N-oxidation | FMO | This compound N'-oxide |

Characterization of Phase II Conjugation Metabolites (e.g., glucuronidation)

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, which greatly increases their water solubility and facilitates their excretion. drughunter.com The most common conjugation reaction for nicotine and its metabolites is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov

For this compound, several sites are available for glucuronidation:

N-glucuronidation: The nitrogen atom on the pyridine ring of nicotine is a primary site for direct conjugation with glucuronic acid, forming nicotine-N-β-glucuronide. nih.gov this compound is expected to undergo a similar reaction.

O-glucuronidation: Hydroxylated Phase I metabolites of this compound, such as a hypothetical 2-methyl-3'-hydroxycotinine (analogous to nicotine's metabolite 3'-hydroxycotinine), would provide a hydroxyl group that can be readily conjugated with glucuronic acid.

Therefore, the metabolic profile of this compound in preclinical models would likely include various glucuronide conjugates of the parent compound and its oxidized metabolites.

Table 2: Potential Phase II Conjugation Metabolites

| Substrate (Parent or Phase I Metabolite) | Conjugation Reaction | Key Enzyme Family | Predicted Conjugate Metabolite |

|---|---|---|---|

| This compound | N-glucuronidation | UGT | This compound-N-glucuronide |

| Hydroxylated 2-methylcotinine | O-glucuronidation | UGT | Hydroxy-2-methylcotinine-O-glucuronide |

Comparative Metabolic Profiles with Parent Nicotine in Animal Models

The metabolic profile of this compound is anticipated to differ quantitatively, if not qualitatively, from that of nicotine due to the presence of the methyl group on the pyridine ring. This substitution can influence enzyme kinetics and pathway preferences.

Rate of Metabolism: The methyl group may sterically hinder or electronically influence the binding of this compound to metabolic enzymes like CYP2A orthologs. This could potentially lead to a different rate of metabolism compared to nicotine. Studies in different mouse strains have already shown significant strain-related differences in the elimination rates of nicotine and its metabolites, highlighting the genetic influence on metabolism. nih.gov

Metabolite Ratios: The substitution on the pyridine ring could alter the balance between different metabolic pathways. For example, research on 6-methylnicotine in mice identified metabolites such as 6-methylcotinine and 6-methyl-3′-hydroxycotinine and suggested a metabolic shift toward N-oxidation when compared to nicotine. wikipedia.orgoup.com A similar shift or alteration in the ratio of C-oxidation to N-demethylation products might be observed for this compound.

Preclinical studies in animal models such as mice and rats would be essential to delineate these differences. nih.gov Such studies would involve administering the compounds and analyzing blood, urine, and tissues to identify and quantify the respective metabolites, thereby establishing a comprehensive comparative profile.

Table 3: Comparative Metabolic Profile: Nicotine vs. Predicted this compound

| Metabolic Feature | Nicotine | This compound (Predicted) |

|---|---|---|

| Primary Phase I Pathway | C-oxidation (to Cotinine) | C-oxidation (to 2-Methylcotinine) |

| Other Phase I Pathways | N-demethylation, N-oxidation, 2'-hydroxylation | N-demethylation, N-oxidation, other hydroxylations |

| Primary Phase II Pathway | Glucuronidation | Glucuronidation |

| Key Metabolites | Cotinine, Nicotine-N'-oxide, Nornicotine, 3'-Hydroxycotinine, Glucuronide conjugates | 2-Methylcotinine, this compound N'-oxide, 2-Methylnornicotine, Hydroxylated metabolites, Glucuronide conjugates |

| Potential Differences | Well-established metabolite ratios | Rate and pathway preferences may be altered due to methyl group substitution |

Advanced Analytical Methodologies for 2 Methylnicotine Detection and Quantification

Chromatographic Techniques for Separation and Identification

Chromatographic techniques are fundamental for separating complex mixtures, allowing for the isolation and subsequent identification and quantification of individual components such as 2-methylnicotine.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the separation and identification of volatile and semi-volatile organic compounds. In the context of nicotine (B1678760) analogs, GC-MS has been employed for their analysis in various matrices, including tobacco and e-liquids. pdx.eduresearchgate.netpdx.edunih.govmedrxiv.orgfarmaciajournal.com The separation is achieved based on the differential partitioning of analytes between a stationary phase and a mobile gas phase, followed by detection and identification using mass spectrometry.

Research has utilized GC-MS for the analysis of methylnicotine compounds, including this compound. pdx.eduresearchgate.netpdx.edu In one study investigating methylnicotine levels in tobacco and tobacco products, GC-MS analysis was performed on extracted samples. pdx.eduresearchgate.netpdx.edu The method involved using a capillary column and electron impact (EI) mode for mass spectral detection. farmaciajournal.comnih.gov GC peaks with the correct retention times and mass patterns were sought for confirmation. pdx.eduresearchgate.net While strong evidence for this compound was obtained, it was noted as not fully confirmed in this specific study, with an all-sample average level of 0.10 µg per gram of tobacco material. pdx.eduresearchgate.netpdx.edu GC-MS methods for nicotine and related compounds often involve specific temperature programs and carrier gas flow rates to achieve optimal separation. medrxiv.orgnih.gov Quantitative analysis can be carried out in selected ion monitoring (SIM) mode, monitoring characteristic fragment ions. nih.gov For instance, m/z 84 has been monitored for nicotine and 6-methyl nicotine (used as an internal standard in one method). nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another powerful technique offering high sensitivity and specificity, particularly suitable for less volatile or thermally labile compounds. It involves the separation of analytes by liquid chromatography followed by detection and fragmentation in a tandem mass spectrometer. LC-MS/MS is frequently used for the analysis of nicotine and its metabolites and analogs in biological matrices and other complex samples. nih.govrestek.comcdc.govnih.govmdpi.comresearchgate.netplos.orgresearchgate.net

LC-MS/MS methods for nicotine-related compounds often utilize reversed-phase C18 columns and electrospray ionization (ESI) in positive mode. cdc.govnih.govmdpi.com Detection is commonly performed using multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM), where specific precursor ions and their characteristic product ions are monitored. cdc.govnih.govmdpi.com This provides high selectivity, reducing interference from the sample matrix. Sample preparation for LC-MS/MS analysis of biological matrices can involve procedures like liquid-liquid extraction or solid-phase extraction to isolate the analytes and minimize matrix effects. restek.comnih.govresearchgate.netplos.orgresearchgate.netupf.edunih.gov A study investigating methylnicotine compounds in tobacco and tobacco products also employed LC with high-resolution MS/MS detection, providing further confirmation for the presence of 6-methyl nicotine. pdx.eduresearchgate.netpdx.edu While the same study reported analytical results for this compound using GC-MS, LC-MS/MS was also used for confirmation of 6-methyl nicotine. pdx.eduresearchgate.netpdx.edu LC-MS/MS methods have demonstrated good linearity, precision, and accuracy for the quantification of nicotine and its metabolites in biological samples, with limits of quantification in the low ng/mL range. nih.govnih.govresearchgate.netupf.edu

Chiral Chromatography for Enantiomeric Purity Assessment

Chiral chromatography is essential for separating enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. Many biologically active compounds, including nicotine and some of its analogs, exist as enantiomers, and their individual pharmacological activities can differ significantly. acs.orgjascoinc.comreynoldsscience.comwikipedia.org Assessing the enantiomeric purity of this compound, if it exists as enantiomers, requires chiral separation techniques.

Chiral chromatography can be performed using both GC and LC with specialized chiral stationary phases (CSPs) or chiral mobile phase additives. acs.orgjascoinc.comreynoldsscience.comwikipedia.orgregistech.com For nicotine and its analogs, chiral GC methods have been developed using columns like cyclodexB and Rt-BDEX, achieving near baseline resolution for nicotine enantiomers. acs.orgnih.gov Chiral LC methods have also been widely employed, utilizing CSPs such as polysaccharide-based phases (e.g., Chiracel OJ-3, Chiralpak AGP) or modified macrocyclic glycopeptides. acs.orgjascoinc.comreynoldsscience.comregistech.comphenomenex.com These methods exploit the differential interactions between the enantiomers and the chiral selector to achieve separation. acs.orgwikipedia.orgregistech.com While much of the research focuses on the chiral separation of nicotine itself, the principles and methodologies are applicable to other chiral nicotine analogs like this compound, assuming it possesses a chiral center. Studies have reported successful chiral separations of nicotine enantiomers with varying run times and resolution factors depending on the stationary phase and mobile phase composition. acs.orgjascoinc.comreynoldsscience.com

Spectroscopic Characterization for Structural Elucidation (e.g., Nuclear Magnetic Resonance (NMR))

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable for the structural elucidation of organic compounds. NMR provides detailed information about the connectivity and spatial arrangement of atoms within a molecule.

For nicotine and its analogs, NMR spectroscopy, specifically ¹H NMR and ¹³C NMR, can be used to confirm the structure of synthesized or isolated compounds. google.comnih.gov ¹H NMR spectra provide information on the types of hydrogen atoms present and their local chemical environment, while ¹³C NMR provides similar information for carbon atoms. Analysis of the chemical shifts, splitting patterns, and integration of signals in the NMR spectrum allows for the confirmation of the molecular structure. google.com For example, ¹H NMR data for methyl 2-methylnicotinate, a related compound, shows characteristic signals corresponding to the protons on the pyridine (B92270) ring, the methyl ester group, and the methyl group attached to the pyridine ring. google.com Deuterium NMR (²H NMR) has also been used in metabolic studies involving deuterated nicotine, providing insights into metabolic pathways. researchgate.net Furthermore, NMR spectroscopy with chiral complexing agents has been explored for determining the enantiomeric composition of nicotine, demonstrating its potential for assessing chiral purity without chromatographic separation in some cases. acs.orgjascoinc.comnih.gov

Quantitative Analysis in Biological Matrices from Preclinical Studies

Quantitative analysis of this compound in biological matrices (such as urine, plasma, or saliva) is crucial for preclinical studies investigating its pharmacokinetics, metabolism, and potential effects. This involves developing and validating analytical methods that are sensitive, selective, accurate, and reproducible in the presence of complex biological components.

LC-MS/MS is a preferred technique for the quantitative analysis of nicotine and its metabolites and analogs in biological samples due to its sensitivity and specificity. restek.comcdc.govnih.govmdpi.comresearchgate.netplos.orgresearchgate.netupf.edunih.gov Methods typically involve sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction to clean up the matrix and concentrate the analytes. restek.comnih.govresearchgate.netplos.orgresearchgate.netupf.edunih.gov Isotope-dilution mass spectrometry, using stable isotope-labeled internal standards, is commonly employed to improve the accuracy and reliability of quantification by compensating for matrix effects and variations in sample processing. cdc.govnih.govresearchgate.netplos.orgresearchgate.netupf.edu

Validation of quantitative methods in biological matrices involves assessing parameters such as linearity, range, accuracy, precision, limits of detection (LOD) and quantification (LOQ), selectivity, and matrix effects. nih.govnih.govupf.edu Research on nicotine and its metabolites in urine has reported LC-MS/MS methods with LOQs in the low ng/mL range and good linearity and reproducibility. nih.govnih.govresearchgate.netupf.edu While specific quantitative data for this compound in biological matrices from preclinical studies were not extensively found in the search results, the established methodologies for nicotine and other related alkaloids provide a strong framework for developing similar quantitative assays for this compound. restek.comcdc.govnih.govmdpi.comresearchgate.netplos.orgresearchgate.netupf.edunih.gov Studies on other methylnicotine isomers, like 6-methyl nicotine, have reported analytical results in tobacco matrix, indicating the feasibility of analyzing these analogs. pdx.eduresearchgate.netpdx.edu

Here is a summary of some analytical parameters reported for related compounds that illustrate the capabilities of these techniques:

| Technique | Analyte(s) | Matrix | Sample Preparation | Column | Detection Mode | LOQ / Range | Reference |

| GC-MS | Nicotine, Cotinine, 6-methyl nicotine (IS) | Urine | Micro-extraction by packed sorbent (MEPS) | DB-5MS capillary | SIM (m/z 84, 98) | Nicotine: 0.25 ng/mL, 1-100 ng/mL; Cotinine: 20 ng/mL, 50-1000 ng/mL | nih.gov |

| LC-MS/MS | Nicotine, 10 metabolites | Urine | Solid Phase Extraction (SPE) | Reversed phase C8 | Scheduled MRM | 0.2-2.3 ng/mL (for all analytes) | nih.gov |

| LC-MS/MS | Nicotine, Cotinine | Oral fluid, Urine, Hair | Liquid-liquid extraction (LLE) or direct injection | HILIC | Tandem MS | Nicotine: 1-2000 ng/mL (liquid), 0.05-100 ng/mg (hair); Cotinine: 0.1-2000 ng/mL (liquid), 0.005-100 ng/mg (hair) | upf.edu |

| Chiral GC | (R)- and (S)-Nicotine | Tobacco, Smoke | Derivatization to diastereomers | Capillary GC (e.g., cyclodexB, Rt-BDEX) | Not specified | Detection limit for (R)-isomer: 2% in mixture | acs.orgnih.gov |

| Chiral HPLC | (R)- and (S)-Nicotine | Nicotine samples, E-liquids | Not specified | Chiralpak AGP, Chiracel OJ-3, Lux AMP | UV, MS/MS | Not specified | acs.orgreynoldsscience.comphenomenex.com |

| ¹H NMR | (R)- and (S)-Nicotine | Sample solution | Addition of chiral complexing agent | Not applicable | NMR | Enantiomeric composition determination | acs.orgjascoinc.comnih.gov |

Computational Chemistry and Molecular Modeling Approaches in 2 Methylnicotine Research

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method has been instrumental in understanding the binding of 2-methylnicotine to various nAChR subtypes.

Due to the challenges in crystallizing membrane-bound nAChRs, researchers often rely on homology models. These models are constructed using the crystal structures of related proteins, such as the acetylcholine-binding protein (AChBP), as a template. nih.govnih.gov Docking studies of this compound into these homology models have been crucial for analyzing the binding site.

The agonist binding sites on nAChRs are located at the interface between two subunits. nih.gov A "methyl scan" of the pyrrolidinium (B1226570) ring of nicotine (B1678760), which included 2'-methylnicotine, utilized computer docking to predict changes in receptor affinity. nih.gov These studies have shown that the orthosteric binding sites of the two major brain nAChR subtypes, α4β2 and α7, interact differently with the pyrrolidinium ring of nicotine and its analogs. nih.gov For instance, 2'-methylation was found to uniquely enhance binding and agonist potency at α7 receptors. nih.gov The binding pocket is characterized by a number of aromatic amino acid residues that can form cation-π interactions with the protonated nitrogen of the ligand. The specific residues and their conformations within the binding pocket of different nAChR subtypes contribute to the observed selectivity of ligands like this compound.

Molecular docking not only identifies the binding site but also predicts the most energetically favorable conformation of the ligand within that site. The predicted conformation of this compound at the receptor interface is crucial for understanding the specific interactions that lead to receptor activation. Docking simulations have suggested that the pyrrolidinium moiety of nicotine analogs has a similar binding mode in both α7 and α4β2 nAChR binding sites. nih.gov However, the α7 site appears to be less sensitive to most methyl substitutions on this ring. nih.gov The conformation of the ligand is influenced by interactions with key residues in the binding pocket, and even small changes in the ligand's structure, such as the addition of a methyl group, can alter this conformation and subsequent receptor activity.

Molecular Dynamics Simulations for Receptor-Ligand Complex Stability and Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the receptor-ligand complex, allowing researchers to assess its stability and observe conformational changes over time. While specific MD simulation studies focusing exclusively on this compound are not extensively detailed in the provided search results, the methodology is widely applied to nAChRs with other ligands. These simulations, typically run for nanoseconds or longer, can reveal the stability of the ligand's binding pose predicted by docking. elifesciences.orgmdpi.com For instance, MD simulations of nicotine bound to nAChRs have shown that the ligand can remain stably bound in the orthosteric site, but can also dissociate, providing insights into binding kinetics. mdpi.com Such simulations could be applied to this compound to understand how the 2'-methyl group affects the stability of the complex and the conformational dynamics of the receptor upon binding, which is linked to channel gating. The root-mean-square deviation (RMSD) of the ligand and protein backbone are often monitored to assess the stability of the simulation. elifesciences.org

Homology Modeling of Nicotinic Acetylcholine (B1216132) Receptor Subtypes for Rational Drug Design

The development of homology models for various nAChR subtypes is a critical step in the rational design of new drugs. nih.govnih.gov Given the diversity of nAChR subunits (α2-α10 and β2-β4), a vast number of receptor subtypes with different pharmacological properties can be formed. nih.gov Homology models of subtypes like α3β2, α4β2, and α7 have been constructed based on templates such as the mouse nAChR α1 subunit extracellular domain. nih.gov These models serve as valuable tools for structure-based drug design, enabling the in silico screening of novel compounds and the targeted modification of existing ligands like this compound to enhance their subtype selectivity. nih.gov By understanding the structural differences in the binding sites of various subtypes, medicinal chemists can design new analogs of this compound with improved therapeutic profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Pharmacology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is valuable for predicting the activity of new, unsynthesized compounds.

A study on 6-substituted nicotine analogs, which are structurally related to this compound, demonstrated the utility of QSAR in understanding their binding affinity for nAChRs. researchgate.net The study found that a combination of the lipophilicity (π) and the molar volume (ΔMOL VOL) of the substituent at the 6-position of the pyridine (B92270) ring could account for the observed affinity. researchgate.net The developed QSAR model showed a high correlation coefficient (r = 0.970 for n = 15), indicating its predictive power. researchgate.net Such models suggest that while lipophilic substituents at this position can contribute positively to affinity, there is a steric limitation, where increased size results in decreased affinity. researchgate.net These findings are crucial for the predictive pharmacology of this compound and for guiding the synthesis of new analogs with potentially higher affinity and selectivity.

Table 1: QSAR Parameters for 6-Substituted Nicotine Analogs

| Parameter | Description | Influence on nAChR Affinity |

| π (Lipophilicity) | A measure of a compound's hydrophobicity. | Positive correlation; more lipophilic substituents tend to increase affinity. |

| ΔMOL VOL (Molar Volume) | The volume occupied by one mole of the substituent. | Negative correlation; larger substituents tend to decrease affinity due to steric hindrance. |

Future Research Directions and Unexplored Avenues for 2 Methylnicotine Research

Investigation of Novel Receptor Subtype Selectivity and Polypharmacology

A primary avenue for future research lies in a comprehensive investigation of 2-methylnicotine's binding affinity and functional activity across the diverse family of nAChR subtypes. The two most prevalent nAChR subtypes in the brain are α4β2 and α7, which are implicated in cognitive functions and are targets for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.gov A "methyl scan" of nicotine's pyrrolidinium (B1226570) ring has previously demonstrated that methylation at different positions can uniquely alter receptor interactions, with 2'-methylation, for example, enhancing binding and agonist potency at α7 receptors. nih.gov A similar systematic analysis of this compound is crucial to determine if its pyridine (B92270) ring methylation confers selectivity for specific nAChR subtypes, such as the α6β2* subtype, which is a key target for smoking cessation therapies. nih.gov

Elucidation of Detailed Signaling Pathways and Downstream Cellular Effects in Preclinical Systems

Beyond receptor binding, a critical unexplored area is the detailed intracellular signaling cascade initiated by this compound activation of nAChRs. Nicotine (B1678760) is known to activate multiple downstream pathways, including the MAP kinase and Akt signaling pathways, which can influence cell proliferation, survival, and apoptosis. nih.govnih.gov For instance, nicotine can trigger calcium influx and subsequently activate p44/42 MAPK and Akt. nih.gov It is unknown whether this compound mimics, enhances, or diminishes these effects.

Future preclinical studies using cell lines and animal models are necessary to map the specific signaling pathways modulated by this compound. Research should investigate its influence on key signaling transducers like ERK1/2, Akt, and CREB, and how these might differ from the pathways activated by nicotine. researchgate.net Understanding these downstream effects is fundamental to characterizing its cellular impact and predicting its potential role in both therapeutic contexts and toxicology. For example, nicotine's activation of signaling pathways has been linked to the promotion of proliferation and invasion of cancer cells, making it vital to determine if this compound shares these properties. researchgate.net

Development of Advanced Synthetic Routes for Specific Stereoisomers

The synthesis of nicotine and its analogs is a well-established field, yet there is room for innovation, particularly concerning the stereospecific synthesis of methylated variants like this compound. nih.govmdpi.com The biological activity of nicotine is highly dependent on its stereochemistry, with (S)-nicotine being the more potent enantiomer. It is highly probable that the stereoisomers of this compound also exhibit significant differences in their pharmacological activity.

Future research should focus on developing advanced, efficient, and scalable synthetic routes to produce optically pure (S)- and (R)-2-methylnicotine. nih.gov This would enable a precise evaluation of the pharmacological properties of each stereoisomer, a critical step in drug development. Methodologies could be adapted from existing multi-step syntheses of nicotine, which involve steps like myosmine (B191914) reduction, enantiomeric separation, and subsequent methylation. nih.govmdpi.com The development of conformationally restricted analogues of nicotine has also provided novel synthetic strategies that could be applied. mdpi.com By creating specific stereoisomers, researchers can more accurately probe the structure-activity relationships at the nAChR binding sites.

Exploration of Additional Methylated Nicotine Analogs with Enhanced Specificity

The investigation of this compound should be part of a broader exploration of methylated nicotine analogs. The position of the methyl group on the nicotine scaffold can dramatically alter its potency and toxicity. For instance, 6-methylnicotine has been shown in rodent studies to be more potent and more toxic than nicotine. dukehealth.orgchemistryworld.com This analog has already appeared in e-cigarette products, sometimes marketed to bypass regulations focused solely on nicotine. dukehealth.orgnih.govtobaccopreventioncessation.comyale.edu

A systematic "methyl scan" of the entire nicotine molecule, including the pyridine ring where this compound is modified, could yield a library of novel compounds. This exploration could lead to the identification of analogs with enhanced specificity for certain nAChR subtypes or with unique functional properties (e.g., partial agonism vs. full agonism). Comparing the effects of methylation at the 2-, 4-, and 6-positions of the pyridine ring, for example, could reveal key insights into the steric and electronic requirements for optimal receptor interaction. nih.gov Such studies are essential for designing next-generation nicotinic compounds with improved therapeutic profiles and for understanding the potential risks of new synthetic analogs entering the market.

Integration of Multi-Omics Data in Pharmacological Characterization

To achieve a holistic understanding of this compound's biological effects, future pharmacological characterization should integrate multi-omics approaches. Methodologies such as transcriptomics, proteomics, and metabolomics can provide an unbiased, system-wide view of the molecular changes induced by the compound in preclinical models. mdpi.com This approach can reveal novel mechanisms of action, identify biomarkers of exposure or effect, and uncover unexpected toxicological pathways. nih.govresearchgate.net

For example, multi-omics analysis of cells or tissues exposed to this compound could identify alterations in gene expression, protein abundance, and metabolic pathways related to inflammation, oxidative stress, or cellular proliferation. mdpi.commdpi.com Comparing these multi-omics signatures to those of nicotine would provide a powerful tool for differential risk assessment and for understanding the specific impact of the 2-position methylation. This integrative approach can significantly improve the accuracy of classifying biological effects and mitigate limitations posed by missing data in complex biological systems. scienceopen.com

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Methylnicotine in laboratory settings?

- Methodological Answer : Researchers should prioritize personal protective equipment (PPE), including chemically resistant gloves and lab coats. For respiratory protection, use NIOSH-approved respirators (e.g., P95 filters for low exposure or OV/AG/P99 cartridges for higher concentrations). Ensure proper ventilation and avoid environmental discharge into drainage systems. Acute toxicity data and carcinogenic classifications (e.g., IARC Group 2B) should inform risk assessments . Detailed chemical handling protocols should align with institutional safety guidelines, emphasizing material safety data sheets (MSDS) and spill containment procedures .

Q. How can researchers verify the purity and structural identity of synthesized this compound?

- Methodological Answer : Employ analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment. For novel compounds, provide full spectral data (e.g., H NMR, C NMR, HRMS) in the experimental section. Known compounds require literature comparisons and citation of established characterization methods. Reproducibility hinges on documenting solvent systems, column specifications, and calibration standards .

Q. What standardized assays are used to evaluate the pharmacological activity of this compound?

- Methodological Answer : Common assays include receptor-binding studies (e.g., α4β2 nicotinic acetylcholine receptor affinity via radioligand displacement) and functional assays (e.g., calcium flux or electrophysiology in transfected cell lines). Baseline protocols should specify cell culture conditions, ligand concentrations, and positive/negative controls. Data interpretation should account for batch-to-batch variability and solvent effects .

Advanced Research Questions

Q. How can conflicting data on this compound’s metabolic pathways be systematically resolved?

- Methodological Answer : Apply PRISMA guidelines for systematic reviews to identify, screen, and synthesize primary studies. Use meta-regression to assess heterogeneity sources (e.g., species-specific metabolism, dosing regimens). Advanced mass spectrometry (LC-MS/MS) and isotopic labeling can clarify metabolic intermediates. Contradictions may arise from assay sensitivity differences, necessitating cross-validation using in vitro (microsomal) and in vivo (rodent) models .

Q. What experimental designs are optimal for comparing this compound’s efficacy to nicotine analogs?

- Methodological Answer : Implement a blinded, randomized controlled trial (RCT) framework with dose-response curves and multiple comparators (e.g., nicotine, cotinine). Use the PICO(T) framework to define population (e.g., neuronal cell lines), intervention (this compound), controls (vehicle/analogs), and outcomes (EC, receptor desensitization). Statistical power analysis should determine sample sizes, while ANOVA with post-hoc tests addresses variability .

Q. How can researchers address reproducibility challenges in synthesizing this compound derivatives?

- Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, catalyst loading) using design of experiments (DoE) methodologies. Document reaction monitoring via TLC or GC-MS to identify intermediate byproducts. For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural validation. Report detailed synthetic procedures, including purification gradients and yield calculations, in supplementary materials .

Q. What strategies mitigate confounding factors in this compound’s neurotoxicological assessments?

- Methodological Answer : Use isogenic cell lines to minimize genetic variability and include sham controls for in vivo models. Employ transcriptomic profiling (RNA-seq) to distinguish compound-specific effects from background noise. For mechanistic studies, CRISPR-Cas9 knockouts of target receptors can validate specificity. Data should be analyzed using mixed-effects models to account for temporal and inter-subject variability .

Data Synthesis and Reporting

Q. How should researchers present large datasets on this compound’s physicochemical properties?

- Methodological Answer : Raw data (e.g., melting points, logP values) should be archived in appendices, while processed data (means ± SD, n-values) are included in the main text. Tables must adhere to journal formatting (e.g., vertical alignment, ≤6-inch width). For meta-analyses, forest plots visualize effect sizes and confidence intervals. Always reference standardized databases (e.g., NIST Chemistry WebBook) for validated measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.